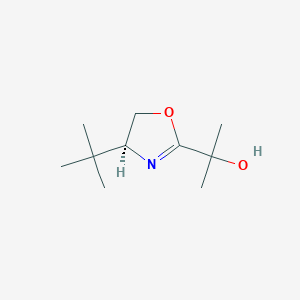
(S)-2-(4-Tert-butyl-4,5-dihydrooxazol-2-yl)propan-2-ol
Overview
Description
(S)-2-(4-Tert-butyl-4,5-dihydrooxazol-2-yl)propan-2-ol, also known as TBOA, is a potent inhibitor of glutamate transporters. It has been extensively studied for its potential use in treating various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. In
Mechanism of Action
(S)-2-(4-Tert-butyl-4,5-dihydrooxazol-2-yl)propan-2-ol is a potent inhibitor of glutamate transporters, which are responsible for the removal of glutamate from the synaptic cleft. By inhibiting these transporters, (S)-2-(4-Tert-butyl-4,5-dihydrooxazol-2-yl)propan-2-ol increases the concentration of extracellular glutamate, leading to increased excitatory neurotransmission. This increased neurotransmission has been shown to have potential therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
(S)-2-(4-Tert-butyl-4,5-dihydrooxazol-2-yl)propan-2-ol has been shown to have a number of biochemical and physiological effects. In animal studies, (S)-2-(4-Tert-butyl-4,5-dihydrooxazol-2-yl)propan-2-ol has been shown to increase seizure susceptibility, suggesting that it may have potential in the treatment of epilepsy. (S)-2-(4-Tert-butyl-4,5-dihydrooxazol-2-yl)propan-2-ol has also been shown to have analgesic effects, suggesting that it may have potential in the treatment of pain. Additionally, (S)-2-(4-Tert-butyl-4,5-dihydrooxazol-2-yl)propan-2-ol has been shown to have neuroprotective effects, suggesting that it may have potential in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using (S)-2-(4-Tert-butyl-4,5-dihydrooxazol-2-yl)propan-2-ol in lab experiments is its potency as a glutamate transporter inhibitor. This allows for the investigation of the role of glutamate transporters in various neurological disorders. However, (S)-2-(4-Tert-butyl-4,5-dihydrooxazol-2-yl)propan-2-ol has also been shown to have off-target effects, which may complicate the interpretation of experimental results. Additionally, (S)-2-(4-Tert-butyl-4,5-dihydrooxazol-2-yl)propan-2-ol has a short half-life, which may limit its use in certain experimental settings.
Future Directions
There are numerous future directions for the study of (S)-2-(4-Tert-butyl-4,5-dihydrooxazol-2-yl)propan-2-ol. One potential direction is the investigation of its potential use in the treatment of addiction. (S)-2-(4-Tert-butyl-4,5-dihydrooxazol-2-yl)propan-2-ol has been shown to decrease the reinforcing effects of drugs of abuse, suggesting that it may have potential in the treatment of addiction. Additionally, the investigation of the off-target effects of (S)-2-(4-Tert-butyl-4,5-dihydrooxazol-2-yl)propan-2-ol may lead to the discovery of novel therapeutic targets. Finally, the development of more potent and selective glutamate transporter inhibitors may lead to the development of more effective treatments for various neurological disorders.
Scientific Research Applications
(S)-2-(4-Tert-butyl-4,5-dihydrooxazol-2-yl)propan-2-ol has been extensively studied for its potential use in treating various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has also been shown to have potential in the treatment of addiction and pain management. (S)-2-(4-Tert-butyl-4,5-dihydrooxazol-2-yl)propan-2-ol has been used in numerous in vitro and in vivo studies to investigate the role of glutamate transporters in neurological disorders.
properties
IUPAC Name |
2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9(2,3)7-6-13-8(11-7)10(4,5)12/h7,12H,6H2,1-5H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKXLAJVKRUKAN-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aS,7aR)-tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B3395125.png)
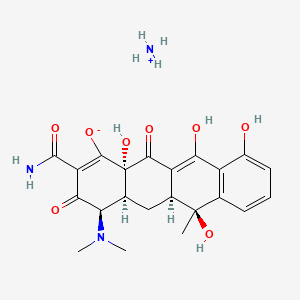
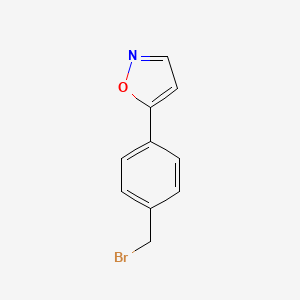
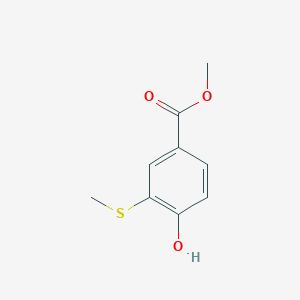
![4'-Bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B3395163.png)
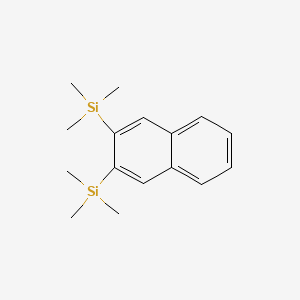
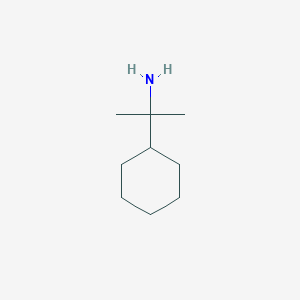
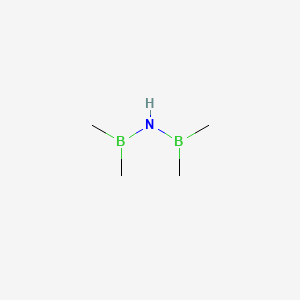
![8-Ethylimidazo[1,2-a]pyridine](/img/structure/B3395190.png)
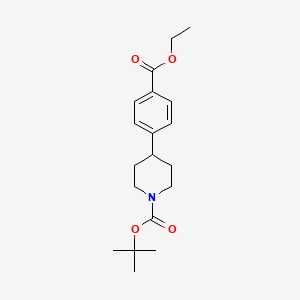


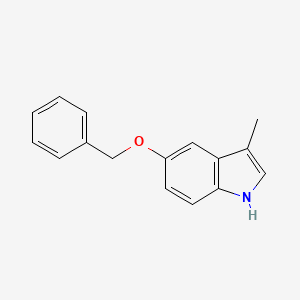
![3-Bromo-4-chlorofuro[2,3-b]pyridine](/img/structure/B3395233.png)